Diethyl(2-iodoethyl)amine hydroiodide

Description

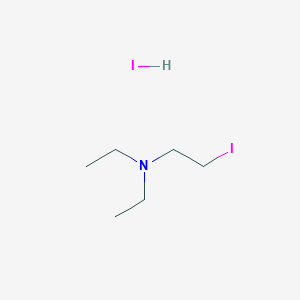

Diethyl(2-iodoethyl)amine hydroiodide is a quaternary ammonium salt with the molecular formula C₆H₁₄IN₂·HI, combining a diethylamine backbone substituted with a 2-iodoethyl group and stabilized as a hydroiodide salt. This compound is structurally characterized by its iodine atom, which enhances its reactivity in nucleophilic substitutions and catalytic applications. The hydroiodide salt form improves solubility in polar solvents compared to the free amine, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

N,N-diethyl-2-iodoethanamine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14IN.HI/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJIENIOICTQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCI.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(2-iodoethyl)amine hydroiodide typically involves the reaction of diethylamine with 2-iodoethanol in the presence of hydroiodic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl(2-iodoethyl)amine hydroiodide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions with the use of solvents such as ethanol or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used, often requiring specific pH conditions and temperatures.

Major Products Formed:

Substitution Reactions: Products may include azidoethylamine derivatives, cyanoethylamine derivatives, and thioethylamine derivatives.

Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: Diethyl(2-iodoethyl)amine hydroiodide is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical compounds. Its ability to undergo substitution reactions makes it valuable in the design of new drugs with improved efficacy and safety profiles.

Industry: The compound is also used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the development of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which Diethyl(2-iodoethyl)amine hydroiodide exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom in the compound can act as a leaving group, facilitating substitution reactions that lead to the formation of new chemical bonds. This reactivity is harnessed in both synthetic chemistry and medicinal applications to create new compounds with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) Triethylamine Hydroiodide

- Formula : C₆H₁₆IN

- Structure : Lacks the 2-iodoethyl substituent but shares the hydroiodide salt form.

- Key Differences :

- Catalytic Activity : Triethylamine hydroiodide acts as a bifunctional catalyst in CO₂-epoxide coupling reactions due to its Brønsted acidic proton and iodide nucleophilicity. Diethyl(2-iodoethyl)amine hydroiodide may exhibit enhanced nucleophilicity due to the electron-withdrawing iodine substituent .

- Solubility : Both compounds are highly soluble in polar solvents, but the 2-iodoethyl group in the latter may reduce volatility.

b) 2-Phenylethylamine Hydroiodide

- Formula : C₈H₁₂IN

- Structure : Features a phenyl group instead of diethyl and 2-iodoethyl groups.

- Key Differences :

- Applications : 2-Phenylethylamine hydroiodide is widely used in bioactive compound synthesis, whereas this compound is more suited for catalytic roles or as an iodinating agent .

- Stability : The aromatic ring in 2-phenylethylamine hydroiodide provides greater thermal stability compared to the aliphatic structure of the target compound.

c) N-Iodomorpholine Hydroiodide

- Formula : C₄H₉IN₂O·HI

- Structure : Contains a morpholine ring with an iodine substituent.

- Key Differences: Reactivity: Acts as an iodonium source in electrophilic substitutions, a property less pronounced in this compound due to steric hindrance from the diethyl groups .

Physicochemical Properties

| Compound | Molecular Weight | Solubility (Polar Solvents) | Melting Point | Key Reactivity |

|---|---|---|---|---|

| This compound | 412.02 g/mol | High | Not Reported | Nucleophilic substitution, catalysis |

| Triethylamine hydroiodide | 257.11 g/mol | High | ~200°C | CO₂-epoxide coupling |

| 2-Phenylethylamine hydroiodide | 249.10 g/mol | Moderate | 180–185°C | Bioactive synthesis |

| N-Iodomorpholine hydroiodide | 356.95 g/mol | High | Not Reported | Electrophilic iodination |

Notes:

- Solubility data inferred from hydroiodide salt behavior in polar solvents like methanol and water .

- Melting points vary based on structural rigidity; aromatic derivatives (e.g., 2-phenylethylamine) exhibit higher thermal stability .

Biological Activity

Diethyl(2-iodoethyl)amine hydroiodide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diethylamine group attached to a 2-iodoethyl moiety, along with hydroiodic acid. Its molecular formula is CHIN, and it has a molecular weight of approximately 355 g/mol. The compound appears as a crystalline solid and is soluble in polar solvents due to the hydroiodide group, which enhances its ionic character.

The synthesis of this compound typically involves condensation reactions that yield Schiff bases, which are integral to various biological assays. While specific mechanisms of action for this compound in biological systems remain largely unexplored, derivatives of diethyl(2-iodoethyl)amine have shown potential in various therapeutic applications, including antioxidant, analgesic, antibacterial, cytotoxic, antidiabetic, and anti-inflammatory properties.

Biological Activity and Therapeutic Applications

1. Antioxidant and Anti-inflammatory Activity

Recent studies have indicated that derivatives of diethyl(2-iodoethyl)amine exhibit significant antioxidant properties. For instance, compounds synthesized from this base have been tested for their ability to scavenge free radicals and inhibit inflammatory pathways. In vitro assays demonstrated that these derivatives could effectively reduce the production of pro-inflammatory cytokines.

2. Antibacterial Properties

Research has shown that this compound derivatives possess antibacterial activity against various pathogens. In particular, studies focusing on the structure-activity relationship (SAR) have identified specific modifications that enhance antibacterial efficacy. For example, certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

3. Cytotoxicity

Cytotoxicity studies reveal that diethyl(2-iodoethyl)amine derivatives can induce apoptosis in cancer cell lines. In particular, compounds derived from this amine have shown potent cytotoxic effects against human breast cancer cell lines (MCF-7) and leukemia cells (HL-60). The mechanism appears to involve the modulation of glutathione levels and inhibition of glutathione S-transferase activity .

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A notable study investigated the cytotoxic effects of a derivative of diethyl(2-iodoethyl)amine on MCF-7 breast cancer cells. The compound exhibited an IC value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy. The study highlighted the importance of structural modifications in enhancing cytotoxicity while minimizing toxicity to normal cells .

Computational Studies

Molecular docking studies have been conducted to predict the interactions between diethyl(2-iodoethyl)amine derivatives and biological targets such as receptors and enzymes. These studies suggest that the synthesized Schiff bases exhibit good binding affinity for active sites on specific proteins, indicating their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.